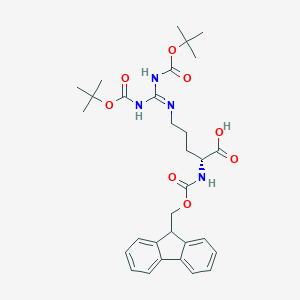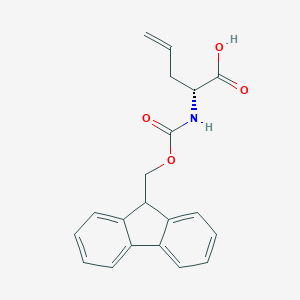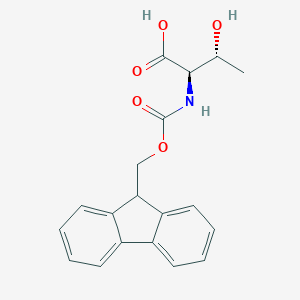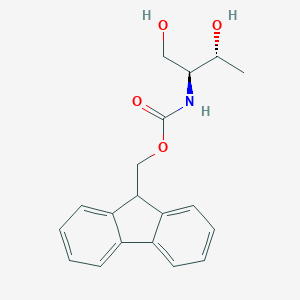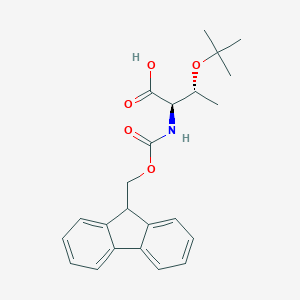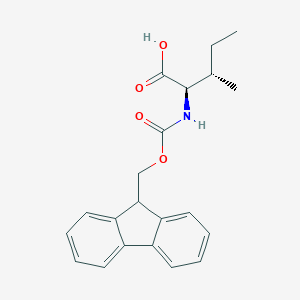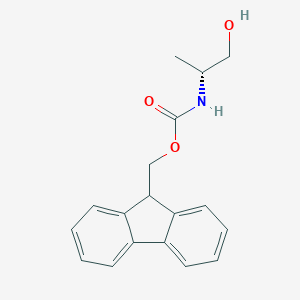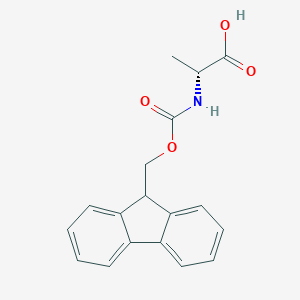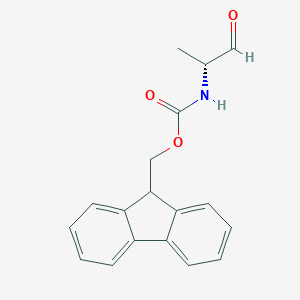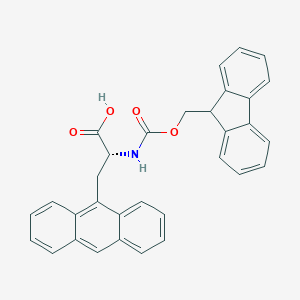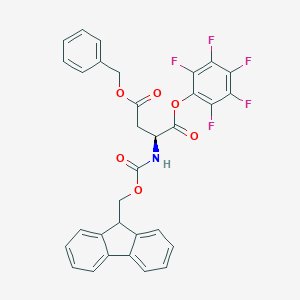
Fmoc-Asp(Obzl)-Opfp
Übersicht
Beschreibung
“Fmoc-Asp(Obzl)-Opfp” is a compound used in peptide synthesis . It is an aspartic acid derivative and is a standard building block for the introduction of aspartic acid amino-acid residues by Fmoc SPPS .
Synthesis Analysis
The preparation of “Fmoc-Asp(Obzl)-Opfp” is generally accomplished by chemical synthesis . Specifically, it can be obtained by reacting fluorenecyl chloride (Fmoc-Cl) with aspartic acid -1-benzyl ester (Asp-OBzl) .
Molecular Structure Analysis
The molecular formula of “Fmoc-Asp(Obzl)-Opfp” is C26H23NO6 . Its molar mass is 445.46 g/mol .
Chemical Reactions Analysis
“Fmoc-Asp(Obzl)-Opfp” is used in Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
“Fmoc-Asp(Obzl)-Opfp” is a white crystalline solid . It has a density of 1.310±0.06 g/cm3, a boiling point of 683.7±55.0 °C, and a flash point of 367.3°C . It is soluble in DMF .
Wissenschaftliche Forschungsanwendungen
Synthesis of Glycopeptides
Fmoc-Asp(Obzl)-Opfp is primarily used in the synthesis of glycopeptides. For instance, it has been utilized in the solid-phase synthesis of glycopeptides, including the synthesis of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides. This method involves coupling crude 1-glycosylamines with Fmoc-Asp(OPfp)-O t Bu in specific solvent mixtures. The process results in Nβ- glycosides of Fmoc-Asn-OH, which are crucial for glycopeptide synthesis (Ürge et al., 1991).
Prevention of Aspartimide Formation
Another significant application is in preventing aspartimide formation during peptide synthesis. New derivatives, such as Fmoc-Asp(OBno)-OH, have been developed to minimize aspartimide by-products, enhancing the homogeneity of aspartyl-containing peptides (Behrendt et al., 2015).
Enhanced Solid-Phase Synthesis
Fmoc-Asp(Obzl)-Opfp has been used in the enhanced solid-phase synthesis of protected amino acids like Asp6. This method leverages microwave irradiation to significantly shorten reaction time and increase yield (Guo Li, 2009).
Glycosylation of Phenols
It is instrumental in the glycosylation of phenols, particularly in the synthesis of glycosylated tyrosine derivatives for solid-phase glycopeptide synthesis. Various glycosylation procedures have been evaluated using Fmoc-Asp(Obzl)-Opfp to optimize the synthesis process (Jensen et al., 1993).
Building Blocks for Glycopeptide Synthesis
It is used in the preparation of building blocks for glycopeptide synthesis. For example, it has been used to create biantennary complex-type nonasaccharyl asn building blocks, essential for synthesizing glycopeptides with specific functionalities (Hagiwara et al., 2011).
Safety And Hazards
“Fmoc-Asp(Obzl)-Opfp” should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . It should be stored in a dry, cool place, and away from fire and flammable materials .
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVPEUNLJRUCK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(Obzl)-Opfp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






